![molecular formula C11H16O B14303938 1-Methylidenespiro[4.5]decan-7-one CAS No. 113163-17-0](/img/structure/B14303938.png)
1-Methylidenespiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenespiro[4.5]decan-7-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive molecular configuration, which includes a spiro junction connecting two rings. The molecular formula of this compound is C11H16O, and it has a molecular weight of 164.24 g/mol .
Métodos De Preparación
The synthesis of 1-Methylidenespiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component, which is then added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is typically conducted under anhydrous conditions with diethyl ether as the solvent. The reaction mixture is cooled to 0°C and stirred vigorously to ensure complete reaction.
Análisis De Reacciones Químicas
1-Methylidenespiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace leaving groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methylidenespiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methylidenespiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
1-Methylidenespiro[4.5]decan-7-one can be compared with other spirocyclic compounds, such as:
1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-one: This compound shares a similar spirocyclic structure but differs in its substituents, leading to different chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: This compound is known for its potent inhibitory activity against receptor interaction protein kinase 1 (RIPK1), highlighting its therapeutic potential.
The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity, which distinguishes it from other spirocyclic compounds.
Propiedades
Número CAS |
113163-17-0 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4-methylidenespiro[4.5]decan-9-one |
InChI |
InChI=1S/C11H16O/c1-9-4-2-6-11(9)7-3-5-10(12)8-11/h1-8H2 |
Clave InChI |
RZYKTGIRKLNVMT-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC12CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
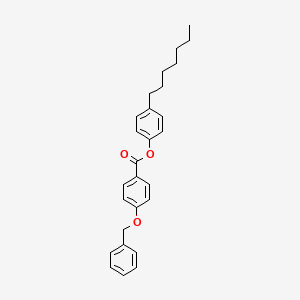
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
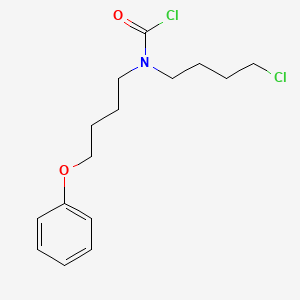
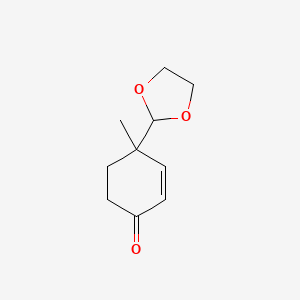
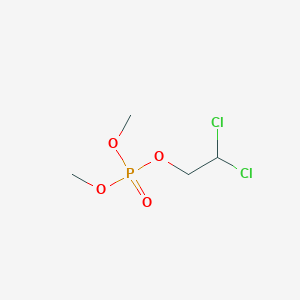

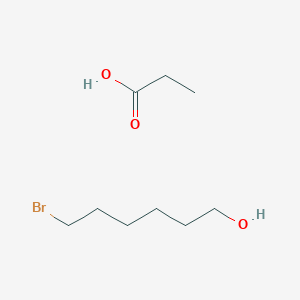
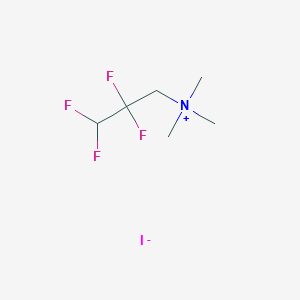
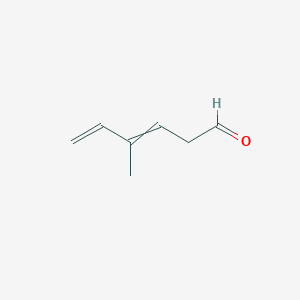
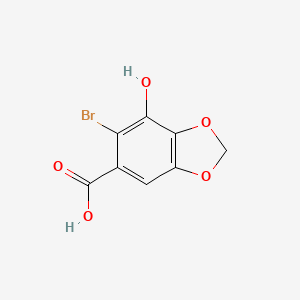
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
